N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide
Overview
Description
N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl ring substituted with acetamido and chloro groups.
Preparation Methods
The synthesis of N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution reactions: The phenyl ring is substituted with acetamido and chloro groups.
Coupling reactions: The furan ring is then coupled with the substituted phenyl ring using a coupling reagent, such as a carbodiimide, to form the final compound.
Chemical Reactions Analysis
N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3-acetamido-4-bromophenyl)furan-2-carboxamide: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
N-(3-acetamido-4-methylphenyl)furan-2-carboxamide: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
N-(3-acetamido-4-nitrophenyl)furan-2-carboxamide: This compound has a nitro group instead of a chlorine atom on the phenyl ring.
This compound stands out due to its unique combination of acetamido and chloro substituents, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
N-(3-acetamido-4-chlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-11-7-9(4-5-10(11)14)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTRERCBIGMZEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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